molecular formula C21H24FN3Na2O6S B12407538 N-Desmethyl Rosuvastatin-d6 (disodium)

N-Desmethyl Rosuvastatin-d6 (disodium)

Cat. No.: B12407538
M. Wt: 517.5 g/mol
InChI Key: JAKXTPXGILQLFV-CYRYMFARSA-L
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Description

Contextualizing Deuterated Analogues in Pharmaceutical Sciences

Deuterated drugs are small molecule therapeutics where one or more hydrogen atoms have been replaced by deuterium (B1214612), the heavier, stable isotope of hydrogen. wikipedia.org This subtle structural modification, involving the addition of a neutron, can have profound effects on a molecule's properties without significantly altering its shape or size. nih.gov The primary rationale behind deuteration lies in the kinetic isotope effect (KIE). acs.org The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to cleavage during metabolic processes.

This increased metabolic stability can lead to several advantages in drug development:

Reduced Metabolic Rate: Deuterium substitution can slow down the rate of metabolism, particularly for drugs cleared through oxidative pathways. acs.org

Longer Half-Life: A lower rate of metabolism often results in a longer plasma half-life for the drug. wikipedia.org

Improved Pharmacokinetic Profile: These changes can lead to an improved pharmacokinetic (PK) profile, potentially allowing for less frequent dosing. nih.gov

Enhanced Safety and Efficacy: By altering metabolism, deuteration can decrease the formation of unwanted or toxic metabolites, thereby improving a drug's safety and efficacy profile. nih.govnih.gov

The application of deuterium substitution has evolved from its initial use in mechanistic studies to a strategic tool in drug discovery and development. wikipedia.org This is exemplified by the FDA approval of deuterated drugs like deutetrabenazine and deucravacitinib, which offer improved clinical profiles compared to their non-deuterated counterparts. nih.govnih.gov

Significance of N-Desmethyl Rosuvastatin (B1679574) as a Key Metabolite of Rosuvastatin

Rosuvastatin is a potent inhibitor of the enzyme 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, the rate-limiting step in cholesterol biosynthesis. frontiersin.orgscielo.br While rosuvastatin is not extensively metabolized, one of its principal metabolites is N-Desmethyl Rosuvastatin. nih.gov This metabolite is formed through demethylation of the parent compound, a reaction primarily catalyzed by the cytochrome P450 isoform CYP2C9, with minor contributions from CYP2C19 and CYP3A4. caymanchem.com

Importantly, N-Desmethyl Rosuvastatin is not an inactive byproduct; it is an active metabolite that retains a fraction of the HMG-CoA reductase inhibitory activity of the parent drug, estimated to be between one-sixth and one-half of rosuvastatin's potency. researchgate.netresearchgate.net Although the parent compound accounts for the majority of the pharmacological effect, the presence and concentration of this active metabolite are significant for understanding the complete pharmacokinetic and pharmacodynamic profile of rosuvastatin. nih.gov Accurate measurement of N-Desmethyl Rosuvastatin in biological samples is therefore crucial in clinical and research settings. nih.gov

Rationale for Deuterium Labeling: N-Desmethyl Rosuvastatin-d6 (disodium) as a Research Tool

N-Desmethyl Rosuvastatin-d6 (disodium) is the deuterium-labeled analogue of N-Desmethyl Rosuvastatin. medchemexpress.commedchemexpress.com The primary and most critical application of this compound is its use as an internal standard in bioanalytical methods, particularly those involving liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov

In quantitative analysis, an internal standard (IS) is a substance with similar physicochemical properties to the analyte (the substance being measured) that is added in a known quantity to samples. The IS helps to correct for the loss of analyte during sample preparation and for variations in instrument response. An ideal IS for mass spectrometry is a stable isotope-labeled version of the analyte.

N-Desmethyl Rosuvastatin-d6 is ideal for this purpose because:

Chemical and Physical Similarity: It behaves almost identically to the non-labeled N-Desmethyl Rosuvastatin during extraction from complex matrices like plasma and during chromatographic separation. nih.gov

Mass Differentiation: It is easily distinguished from the endogenous metabolite by a mass spectrometer due to the mass difference imparted by the six deuterium atoms (d6). nih.gov This allows for simultaneous but separate detection and quantification of both the analyte and the internal standard.

Accuracy and Precision: Its use significantly improves the accuracy, precision, and reliability of quantitative assays designed to measure levels of N-Desmethyl Rosuvastatin in biological fluids. nih.govnih.gov

The table below summarizes the key chemical properties of N-Desmethyl Rosuvastatin-d6 (disodium).

PropertyValueSource(s)
Chemical Name (E)-7-[4-(4-Fluorophenyl)-6-(isopropyl-d6)-2-mesylaminopyrimidin-5-yl]-(3R,5S)-dihydroxyhept-6-enoic Acid Disodium (B8443419) Salt
Molecular Formula C21H18D6FN3Na2O6S scbt.comscbt.comlgcstandards.com
Molecular Weight 517.51 scbt.comscbt.comlgcstandards.com
Appearance Off-White Solid
Primary Application Inhibitor of HMG-CoA reductase; used as an internal standard in research. scbt.comscbt.com

Academic Relevance and Scope of Research Utilizing N-Desmethyl Rosuvastatin-d6 (disodium)

The academic and clinical research relevance of N-Desmethyl Rosuvastatin-d6 (disodium) is tied directly to the need for precise quantification of rosuvastatin's metabolism. Research areas that benefit from its use include:

Pharmacokinetic (PK) Studies: This deuterated standard is essential for developing sensitive and specific LC-MS/MS methods to characterize the absorption, distribution, metabolism, and excretion (ADME) of rosuvastatin. Such methods allow for the simultaneous determination of both the parent drug and its N-desmethyl metabolite, providing a complete PK profile. nih.govtandfonline.comresearchgate.net

Drug-Drug Interaction (DDI) Studies: By enabling accurate measurement of N-Desmethyl Rosuvastatin, researchers can investigate how co-administered drugs affect the metabolic pathways of rosuvastatin, particularly those involving the CYP2C9 enzyme. tandfonline.comresearchgate.net

Bioequivalence Studies: These studies, which compare the bioavailability of a generic drug to its brand-name counterpart, rely on highly accurate analytical methods. The use of a stable isotope-labeled internal standard like N-Desmethyl Rosuvastatin-d6 is critical for meeting the stringent regulatory requirements for these trials. scielo.br

The following table presents findings from selected research that have developed and validated analytical methods for N-Desmethyl Rosuvastatin, often employing deuterated internal standards to ensure accuracy.

Analytical MethodAnalyte(s)Internal StandardLower Limit of Quantification (LLOQ)MatrixSource(s)
LC-MS/MSRosuvastatin & N-Desmethyl RosuvastatinAtorvastatinRosuvastatin: 0.2 ng/mL; N-Desmethyl Rosuvastatin: 0.1 ng/mLHuman Plasma tandfonline.comresearchgate.net
HPLC-MS/MSN-Desmethyl Rosuvastatin-0.5 ng/mLHuman Plasma nih.gov
LC-MS/MSRosuvastatin & N-Desmethyl RosuvastatinDeuterium-labeled internal standardsRosuvastatin: 0.05 µg/L; N-Desmethyl Rosuvastatin: 0.02 µg/LHuman Plasma nih.gov

Table of Mentioned Compounds

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H24FN3Na2O6S

Molecular Weight

517.5 g/mol

IUPAC Name

disodium;(E,3R,5S)-7-[4-(4-fluorophenyl)-6-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-2-methylsulfonylazanidylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate

InChI

InChI=1S/C21H26FN3O6S.2Na/c1-12(2)19-17(9-8-15(26)10-16(27)11-18(28)29)20(13-4-6-14(22)7-5-13)24-21(23-19)25-32(3,30)31;;/h4-9,12,15-16,26-27H,10-11H2,1-3H3,(H2,23,24,25,28,29);;/q;2*+1/p-2/b9-8+;;/t15-,16-;;/m1../s1/i1D3,2D3;;

InChI Key

JAKXTPXGILQLFV-CYRYMFARSA-L

Isomeric SMILES

[2H]C([2H])([2H])C(C1=NC(=NC(=C1/C=C/[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)[N-]S(=O)(=O)C)C([2H])([2H])[2H].[Na+].[Na+]

Canonical SMILES

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)[N-]S(=O)(=O)C.[Na+].[Na+]

Origin of Product

United States

Synthetic Methodologies and Isotopic Labeling Approaches for N Desmethyl Rosuvastatin D6 Disodium

Strategies for Deuterium (B1214612) Incorporation into Organic Molecules

One common approach is hydrogen isotope exchange (HIE) , where protons in the target molecule are directly replaced with deuterons. This can be catalyzed by acids, bases, or transition metals. acs.org For instance, acid-catalyzed deuteration is effective for protons on heteroatoms or activated carbon atoms. acs.org Transition-metal-catalyzed HIE, using catalysts such as iridium, ruthenium, or palladium, allows for the deuteration of less acidic C-H bonds, often with high regioselectivity. acs.orgresearchgate.net

Another strategy involves the use of deuterated reagents in a de novo synthesis. This approach provides precise control over the location of the deuterium atoms. Common deuterated reagents include deuterium gas (D2) for catalytic hydrogenation of unsaturated precursors, deuterated reducing agents like sodium borodeuteride (NaBD4) or lithium aluminum deuteride (B1239839) (LiAlD4), and deuterated alkylating agents such as iodomethane-d3 (B117434) (CD3I). musechem.com

Photocatalysis has emerged as a mild and efficient method for deuterium labeling, particularly for N-alkyl groups in pharmaceuticals. nih.gov This technique often utilizes a semiconductor photocatalyst that, upon light irradiation, can activate deuterated solvents like D2O or deuterated methanol (B129727) (CD3OD) to generate deuterium radicals or other deuterating species. nih.govresearchgate.net

Precursor Compounds and Reaction Pathways for N-Desmethyl Rosuvastatin-d6 (disodium) Synthesis

The synthesis of N-Desmethyl Rosuvastatin-d6 (disodium) would logically proceed through the preparation of a deuterated precursor, followed by a series of reactions analogous to the established synthetic routes for rosuvastatin (B1679574) and its metabolites. The d6 designation indicates the presence of six deuterium atoms. Based on the structure of N-desmethyl rosuvastatin, the most probable location for these labels is the isopropyl group attached to the pyrimidine (B1678525) ring, converting it to a d6-isopropyl group.

The synthesis would likely commence with a deuterated isopropyl precursor. A plausible starting material is acetone-d6 .

Proposed Synthetic Pathway:

Grignard Reaction: Acetone-d6 can be reacted with a suitable Grignard reagent, such as methylmagnesium bromide, followed by dehydration to yield isopropenyl-d6-benzene .

Friedel-Crafts Acylation: The pyrimidine core can be constructed through a series of reactions starting from a suitable precursor. A key intermediate in rosuvastatin synthesis is 4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)-5-pyrimidinecarbaldehyde. researchgate.net The synthesis of the deuterated analogue would involve the use of a deuterated isopropyl synthon.

Wittig or Horner-Wadsworth-Emmons Reaction: The pyrimidine aldehyde intermediate is then coupled with a chiral side-chain phosphonium (B103445) ylide or phosphonate (B1237965) ester, a common strategy in the synthesis of statins. scirp.orggoogle.com This reaction establishes the heptenoate side chain.

Stereoselective Reduction: The resulting ketone on the side chain is stereoselectively reduced to a hydroxyl group, typically using a reducing agent like sodium borohydride (B1222165) in the presence of a chelating agent to control the stereochemistry. google.com

N-Demethylation: The final step would involve the N-demethylation of a deuterated Rosuvastatin-d6 precursor. However, a more direct route would involve starting with a precursor that is not N-methylated on the sulfonamide group. The synthesis of N-desmethyl rosuvastatin has been reported to occur via demethylation of rosuvastatin by cytochrome P450 enzymes in vivo. caymanchem.com For a chemical synthesis, it is more likely that the pyrimidine precursor would be synthesized with a sulfonamide group that is not N-methylated.

Salt Formation: Finally, the resulting carboxylic acid is converted to its disodium (B8443419) salt by treatment with a suitable sodium base, such as sodium hydroxide (B78521) or sodium ethoxide.

A summary of key precursor types is presented in the table below.

Precursor TypeExample CompoundRole in Synthesis
Deuterated Isopropyl SourceAcetone-d6Provides the d6-isopropyl group
Pyrimidine Core4-(4-fluorophenyl)-6-(isopropyl-d6)-2-(methylsulfonamido)pyrimidine-5-carbaldehydeKey intermediate for side-chain coupling
Chiral Side-Chain(3R)-3-[(tert-butyldimethylsilyl)oxy]-5-oxo-6-(triphenylphosphoranylidene)hexanoateIntroduces the stereochemically defined heptenoate side chain

Advanced Purification and Isolation Techniques for Labeled Metabolites

The purification of the final labeled compound is crucial to ensure high chemical and isotopic purity. Standard chromatographic techniques such as flash column chromatography and preparative thin-layer chromatography (TLC) are often employed for initial purification.

For achieving the high purity required for an analytical standard (>95%), High-Performance Liquid Chromatography (HPLC) is the method of choice. researchgate.net Reverse-phase HPLC, using a C18 column with a gradient elution of a buffered aqueous mobile phase and an organic modifier like acetonitrile (B52724) or methanol, is commonly used for the purification of polar compounds like statin metabolites. chemicalsknowledgehub.com

Solid-Phase Extraction (SPE) can also be used as a sample clean-up and concentration step prior to HPLC. acs.org SPE cartridges with different sorbents can be selected based on the polarity and functional groups of the target molecule and its impurities.

In the context of radiolabeled compounds, which share similar principles with stable isotope-labeled compounds in terms of purification, techniques like radio-TLC and radio-HPLC are employed to separate the desired labeled product from unlabeled precursors and byproducts. mdpi.com

Analytical Characterization and Isotopic Purity Confirmation of N-Desmethyl Rosuvastatin-d6 (disodium)

The structural integrity and isotopic purity of the synthesized N-Desmethyl Rosuvastatin-d6 (disodium) must be rigorously confirmed. A combination of spectroscopic and spectrometric techniques is used for this purpose.

Mass Spectrometry (MS) is a primary tool for determining the molecular weight and confirming the incorporation of deuterium atoms. nih.gov High-resolution mass spectrometry (HRMS) provides accurate mass measurements, allowing for the determination of the elemental composition and the number of deuterium atoms incorporated. rsc.orgresearchgate.net The isotopic distribution pattern in the mass spectrum clearly shows the enrichment of the d6 species compared to the unlabeled (d0) and other partially labeled isotopologues.

Nuclear Magnetic Resonance (NMR) Spectroscopy is essential for confirming the exact location of the deuterium labels.

¹H NMR (Proton NMR): In a ¹H NMR spectrum of a deuterated compound, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity. studymind.co.uk This provides direct evidence of deuterium incorporation at specific sites.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing a spectrum with signals corresponding to the deuterated positions. nih.govsigmaaldrich.com This is particularly useful for quantifying the deuterium enrichment at each labeled site.

¹³C NMR (Carbon-13 NMR): The presence of deuterium atoms causes a characteristic upfield shift (isotope shift) in the signals of the attached carbon atoms. cdnsciencepub.com This can also be used to confirm the location of the labels.

The combination of these analytical techniques ensures the identity, chemical purity, and isotopic enrichment of the synthesized N-Desmethyl Rosuvastatin-d6 (disodium), qualifying it for its intended use as a high-fidelity internal standard.

Analytical TechniqueInformation Obtained
High-Resolution Mass Spectrometry (HRMS)Accurate molecular weight, elemental composition, isotopic distribution, and confirmation of the number of deuterium atoms. nih.govrsc.orgresearchgate.net
¹H NMRConfirmation of deuterium incorporation by the absence or reduction of specific proton signals. studymind.co.uk
²H NMRDirect detection and quantification of deuterium at specific positions. nih.govsigmaaldrich.com
¹³C NMRConfirmation of deuterium location through isotope-induced shifts on carbon signals. cdnsciencepub.com
High-Performance Liquid Chromatography (HPLC)Determination of chemical purity. researchgate.net

Advanced Bioanalytical Methodologies for Quantification of N Desmethyl Rosuvastatin and Its Parent Drug Utilizing N Desmethyl Rosuvastatin D6 Disodium

Role of N-Desmethyl Rosuvastatin-d6 (disodium) as a Stable Isotope Internal Standard in Quantitative Assays

The use of a SIL internal standard is the preferred approach in quantitative mass spectrometry to ensure the highest quality data. nih.govscispace.com N-Desmethyl Rosuvastatin-d6 (disodium) is the deuterium-labeled form of N-Desmethyl Rosuvastatin (B1679574). medchemexpress.comlgcstandards.com Its utility extends to the quantification of both N-desmethyl rosuvastatin and the parent drug, rosuvastatin, due to its close structural and physicochemical similarity. nih.govnih.gov

The fundamental principle behind using a SIL internal standard like N-Desmethyl Rosuvastatin-d6 (disodium) is that it is chemically and physically almost identical to the unlabeled analyte of interest. amazonaws.comyoutube.com This near-identical behavior allows it to effectively compensate for variations that can occur during the analytical process. scioninstruments.commusechem.com

Key principles include:

Correction for Sample Variability : The internal standard is added to all samples, calibrators, and quality controls at a known, constant concentration at the beginning of the sample preparation process. amazonaws.com It experiences the same conditions as the analyte, correcting for inconsistencies in sample extraction, recovery, and volume variations. scispace.comscioninstruments.com

Mitigation of Matrix Effects : Biological matrices like plasma are complex and can contain endogenous components that interfere with the ionization of the analyte in the mass spectrometer's source, either suppressing or enhancing the signal. scioninstruments.commusechem.com Because the SIL internal standard co-elutes with the analyte and has the same ionization efficiency, it is affected by matrix effects in the same way. amazonaws.com By measuring the ratio of the analyte signal to the internal standard signal, these effects are normalized, leading to more accurate quantification.

Compensation for Instrumental Drift : Mass spectrometers can experience fluctuations in sensitivity over the course of an analytical run. scioninstruments.com Since the analyte and the SIL internal standard are measured simultaneously and are subject to the same instrumental conditions, the ratio of their signals remains constant, correcting for any instrumental drift. scioninstruments.com

Mass-to-Charge (m/z) Differentiation : While chemically identical, the incorporation of stable isotopes (like deuterium) results in a higher mass for the internal standard. youtube.comacanthusresearch.com This mass difference, typically three or more mass units, allows the mass spectrometer to distinguish between the analyte and the internal standard based on their different mass-to-charge ratios (m/z). acanthusresearch.com

The use of a SIL internal standard such as N-Desmethyl Rosuvastatin-d6 is considered the gold standard because it provides the most accurate and precise measurement by accounting for nearly all potential sources of error in the analytical workflow. nih.govamazonaws.com

In quantitative bioanalysis, a calibration curve is constructed to establish the relationship between the instrument's response and the known concentration of the analyte in a series of calibration standards. nih.gov When using a SIL internal standard like N-Desmethyl Rosuvastatin-d6, the curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. nih.gov

The selection of an appropriate regression model is critical for the accuracy and reliability of the quantification over the entire concentration range. researchgate.net

Regression Models : For bioanalytical methods, which often cover a wide concentration range, data is frequently heteroscedastic, meaning the variance of the data points increases with concentration. mfd.org.mk While a simple non-weighted linear regression may be used, a weighted least squares (WLS) linear regression is often more appropriate to ensure accuracy, especially at the lower end of the curve. mfd.org.mkox.ac.uk Common weighting factors include 1/x or 1/x², which give more weight to the less variable, lower concentration points. mfd.org.mknih.gov In some cases, a quadratic or a log-log transformed linear regression model may provide the best fit for the data. researchgate.netox.ac.uk

Evaluation : The suitability of the chosen model is assessed by examining the correlation coefficient (r or r²), which should ideally be close to 1, and by ensuring the back-calculated concentrations of the calibration standards are within acceptable accuracy limits (typically ±15% of the nominal value, and ±20% at the lower limit of quantification). nih.gov

The table below summarizes parameters from various validated methods for rosuvastatin and N-desmethyl rosuvastatin, often employing deuterated internal standards.

Table 1: Examples of Calibration Curve Parameters for Rosuvastatin and N-Desmethyl Rosuvastatin Analysis

Analyte(s) Internal Standard Linear Range Regression Model Correlation Coefficient (r or r²) Reference
Rosuvastatin Rosuvastatin-d6 0.51-100.9 ng/mL Not specified ≥ 0.99 researchgate.net
Rosuvastatin Rosuvastatin-d6 1-100 ng/mL Not specified > 0.99 nih.gov
Rosuvastatin & N-desmethyl rosuvastatin Deuterium-labeled IS ROS: 0.05-42 µg/L, NOR-ROS: 0.02-14 µg/L Not specified Not specified nih.gov
Rosuvastatin Not specified 50-25000 pg/mL Not specified ≥ 0.9976 tandfonline.com
Rosuvastatin & Metformin Rosuvastatin-d6 & Metformin-d6 ROS: 0.5–200 ng/mL Not specified > 0.9994 nih.gov

Comprehensive Sample Preparation Techniques for Biological Matrices

The extraction of analytes from complex biological matrices like plasma or blood is a critical step to remove interfering substances and concentrate the analytes before LC-MS/MS analysis. japsonline.comnih.gov Several techniques, including solid-phase extraction, liquid-liquid extraction, and supported liquid extraction, are commonly employed, with an increasing trend towards automation to improve efficiency and reproducibility. gerstelus.com

Solid-phase extraction (SPE) is a widely used technique for purifying and concentrating analytes from a liquid sample. scielo.br Automation of SPE, often in a 96-well plate format, significantly enhances throughput, which is crucial for clinical trials that generate large numbers of samples. gerstelus.comnih.gov

The general protocol for an automated SPE method for rosuvastatin and its metabolite involves the following steps:

Conditioning : The SPE sorbent is conditioned with an organic solvent (e.g., methanol).

Equilibration : The sorbent is equilibrated with an aqueous solution (e.g., water or buffer).

Loading : The pre-treated plasma sample (often diluted with a buffer and containing the internal standard) is loaded onto the SPE plate. nih.govscielo.br

Washing : The sorbent is washed with one or more solvents to remove endogenous interferences while retaining the analytes.

Elution : The analytes of interest are eluted from the sorbent using a suitable organic solvent or solvent mixture.

Evaporation and Reconstitution : The eluate is typically evaporated to dryness and then reconstituted in a small volume of the mobile phase for injection into the LC-MS/MS system. scielo.br

Table 2: Typical Automated SPE Protocol for Rosuvastatin

Step Procedure
Sample Pre-treatment Plasma samples are often mixed with a buffer (e.g., sodium acetate, pH 4.0) prior to loading. nih.gov
SPE Cartridge/Plate Hydrophilic-Lipophilic Balance (HLB) or C18 cartridges are commonly used. scielo.br
Washing Solvents A sequence of aqueous and weak organic solvents is used to remove interferences.
Elution Solvent A stronger organic solvent like acetonitrile (B52724) or methanol (B129727), sometimes with additives like formic acid. scielo.br

| Automation System | Robotic liquid handling systems are used to perform all liquid transfer steps. nih.gov |

An automated SPE method was successfully developed and validated for the quantification of rosuvastatin in human plasma with a lower limit of quantification (LLOQ) of 0.1 ng/ml. nih.gov A similar automated SPE method was also validated for the N-desmethyl metabolite with an LLOQ of 0.5 ng/ml. nih.gov

Liquid-liquid extraction (LLE) is a classic sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the sample) and an organic solvent. tandfonline.comakjournals.com Due to its low cost and the clean extracts it can produce, LLE has been widely used for rosuvastatin analysis. nih.gov

A typical LLE procedure for rosuvastatin involves:

Adding an extraction solvent (e.g., methyl tert-butyl ether, diethyl ether, or ethyl acetate) to the plasma sample. tandfonline.comjocpr.comnih.gov

Vigorous mixing (vortexing or shaking) to facilitate the transfer of the analyte from the aqueous phase to the organic phase.

Centrifugation to separate the two phases.

Transferring the organic layer containing the analyte to a clean tube.

Evaporating the organic solvent and reconstituting the residue in the mobile phase. jocpr.com

Automation of the LLE process, particularly the transfer of the organic layer using robotic liquid handlers, can overcome the challenges of manual processing for large batches of samples. nih.gov

Table 3: Common Solvents and Parameters in LLE for Rosuvastatin

Parameter Details Reference(s)
Extraction Solvents Methyl tert-butyl ether, Diethyl ether, Ethyl acetate nih.govtandfonline.comnih.gov
Sample Pre-treatment pH adjustment of the aqueous phase can optimize extraction efficiency. jocpr.com
Automation Robotic liquid handling systems can be used for solvent addition and transfer of the organic layer. nih.gov

| Throughput | Automated methods can process large batches (e.g., 192 samples) efficiently. | nih.gov |

Supported liquid extraction (SLE) is a modern alternative to traditional LLE that offers several advantages, including the elimination of emulsion formation, reduced solvent consumption, and easier automation. chromatographyonline.comchromatographyonline.com In SLE, the aqueous sample is loaded onto a column or well plate packed with a high-purity diatomaceous earth material. The sample spreads over the large surface area of the inert support. A water-immiscible organic solvent is then passed through the support material, efficiently extracting the analytes of interest while the aqueous phase remains absorbed. chromatographyonline.com

A recent study directly compared SLE and LLE for the quantification of rosuvastatin in human plasma using Rosuvastatin-d6 as the internal standard. nih.gov The results demonstrated the superiority of the SLE method. nih.gov

Table 4: Comparison of SLE and LLE Performance for Rosuvastatin Extraction

Parameter SLE Method LLE Method
Extraction Recovery 96.3% 60%
Precision (RSD) 11.9% 13.6%
Absolute Matrix Effect 12.7% -36.7%
Throughput Significantly enhanced due to ease of automation More time-consuming and laborious
Emulsion Formation None Potential issue

Data sourced from a comparative study on rosuvastatin extraction. nih.gov

The findings indicate that SLE provides superior extraction recovery, better reproducibility, and a significantly lower matrix effect, resulting in cleaner extracts and more reliable data. nih.gov This makes SLE an ideal choice for high-throughput bioanalytical applications. chromatographyonline.comnih.gov

Protein Precipitation (PPT) Techniques

Protein precipitation (PPT) is a widely employed technique in bioanalytical workflows for the efficient removal of proteins from plasma samples prior to analysis. This method is particularly favored for its simplicity, speed, and cost-effectiveness in preparing samples for the quantification of drugs and their metabolites, such as rosuvastatin and N-desmethyl rosuvastatin. The fundamental principle of PPT involves the addition of an organic solvent or a salt to a biological sample, which disrupts the protein structure, leading to its precipitation out of the solution. phenomenex.com

In the context of analyzing N-desmethyl rosuvastatin and its parent drug, acetonitrile is a commonly used precipitating agent. researchgate.netnih.gov The process typically involves adding a specific volume of acetonitrile to a plasma sample, followed by vortexing to ensure thorough mixing and complete protein precipitation. sigmaaldrich.com This mixture is then centrifuged, causing the precipitated proteins to form a pellet at the bottom of the tube. The resulting supernatant, which contains the analytes of interest (N-desmethyl rosuvastatin, rosuvastatin, and the internal standard N-Desmethyl Rosuvastatin-d6 (disodium)), is then carefully separated for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netnih.gov

One of the key advantages of PPT is its ability to yield high and reproducible recoveries for both the parent drug and its metabolite. Studies have reported average absolute recoveries of greater than 95% for both rosuvastatin and N-desmethyl rosuvastatin using a simple one-step acetonitrile precipitation method. researchgate.netresearchgate.net Another study demonstrated mean extraction recoveries ranging from 88.0% to 106% for rosuvastatin, its lactone metabolite, and N-desmethyl rosuvastatin from buffered human plasma. nih.gov This high recovery ensures that a significant portion of the analytes is extracted from the plasma matrix, contributing to the sensitivity and accuracy of the analytical method.

While PPT is a robust technique, other sample preparation methods like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) have also been explored. researchgate.net However, LLE can be more time-consuming and may sometimes result in the formation of precipitates that can negatively impact HPLC components. nih.gov SPE, on the other hand, can be more expensive for high-throughput analysis. researchgate.net In comparison, PPT offers a balance of efficiency, cost, and simplicity, making it a preferred choice for many bioanalytical applications. The use of 96-well filter plates for in-plate protein precipitation has further streamlined the process, making it amenable to automation and high-throughput screening. thermofisher.com

Table 1: Comparison of Protein Precipitation and Other Extraction Techniques

FeatureProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Principle Protein denaturation and removal by organic solvent or salt. phenomenex.comPartitioning of analytes between two immiscible liquid phases.Selective retention of analytes on a solid sorbent.
Primary Advantage Simple, rapid, and cost-effective. researchgate.netnih.govHigh selectivity for certain analytes.High selectivity and sample cleanup.
Common Precipitant Acetonitrile, methanol. phenomenex.comresearchgate.netnih.govEthyl acetate, tert-butyl methyl ether. researchgate.netVarious sorbent materials (e.g., C18, ion exchange).
Reported Recovery for Rosuvastatin & Metabolites >95% researchgate.netresearchgate.net, 88.0-106% nih.gov~60% in some cases. nih.govNot specified in the provided context.
Potential Drawbacks Can be less clean than SPE, potential for matrix effects.Can be labor-intensive, potential for emulsion formation. nih.govCan be more expensive and require method development. researchgate.net

High-Resolution Chromatographic Separation Technologies

Following sample preparation via protein precipitation, the next critical step in the bioanalytical workflow is the separation of N-desmethyl rosuvastatin, its parent drug rosuvastatin, and the internal standard, N-Desmethyl Rosuvastatin-d6 (disodium), from endogenous plasma components. This is achieved using high-resolution chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC).

High-Performance Liquid Chromatography (HPLC) Parameter Optimization

Effective separation of the analytes is paramount for accurate quantification. In HPLC methods developed for rosuvastatin and its metabolites, several parameters are carefully optimized. The choice of the stationary phase, mobile phase composition, flow rate, and column temperature all play a crucial role.

A commonly employed stationary phase is a C18 reversed-phase column. researchgate.netresearchgate.net The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous solution containing a modifier like formic acid or acetic acid. researchgate.netnih.govresearchgate.net The acidic modifier helps to suppress the ionization of the acidic analytes (rosuvastatin and N-desmethyl rosuvastatin), leading to better peak shape and retention on the reversed-phase column. unesp.br

For instance, one validated HPLC-MS/MS method utilized a HiChrom® C18 column (150 × 3.0 mm, 3 µm) with a mobile phase of 0.1% formic acid in acetonitrile and 0.1% formic acid in water (70:30 v/v) at a flow rate of 300 µL/min. researchgate.netresearchgate.net Another method employed a Zorbax-SB Phenyl column (2.1 mm × 100 mm, 3.5 μm) with a gradient elution of 0.1% v/v glacial acetic acid in 10% v/v methanol in water (solvent A) and 40% v/v methanol in acetonitrile (solvent B) at a flow rate of 0.35 mL/min. nih.gov The optimization of these parameters ensures baseline separation of the analytes within a reasonable run time, typically under 10 minutes. nih.gov

Ultra-Performance Liquid Chromatography (UPLC) Implementations

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, increased sensitivity, and faster analysis times. This is achieved by using columns packed with smaller particles (typically sub-2 µm) and instrumentation capable of handling higher pressures.

In the context of N-desmethyl rosuvastatin analysis, UPLC has been successfully implemented to enhance the efficiency of separation. For example, a UPLC-MS/MS method for the simultaneous quantification of lovastatin (B1675250) and its active metabolite utilized an ACQUITY UPLC BEH C18 column (1.7 μm, 2.1 × 50 mm). nih.gov This demonstrates the applicability of UPLC technology for statin analysis, which can be extrapolated to rosuvastatin and its metabolites. The reduced particle size of the UPLC column packing leads to sharper and narrower peaks, improving the separation of closely eluting compounds and increasing the signal-to-noise ratio, which is particularly beneficial for detecting low concentrations of metabolites.

Column Chemistry Selection and Mobile Phase Elution Strategies for N-Desmethyl Rosuvastatin-d6 (disodium) and Analytes

The choice of column chemistry and mobile phase elution strategy is critical for achieving optimal separation of N-Desmethyl Rosuvastatin-d6 (disodium) and the non-labeled analytes. The goal is to ensure that the internal standard and the analytes have similar retention behavior but are sufficiently resolved from each other and from any interfering matrix components.

As previously mentioned, C18 and Phenyl stationary phases are commonly used for the analysis of rosuvastatin and its metabolites. researchgate.netnih.gov The C18 phase provides hydrophobic interactions, while the Phenyl phase offers additional pi-pi interactions, which can be advantageous for separating aromatic compounds like rosuvastatin.

Both isocratic and gradient elution strategies have been employed. An isocratic elution, where the mobile phase composition remains constant throughout the run, is simpler to implement. researchgate.netresearchgate.net However, a gradient elution, where the proportion of the organic solvent in the mobile phase is increased over time, is often preferred for complex samples as it can improve peak shape and reduce analysis time. nih.gov For instance, a gradient mixture of an aqueous solvent with acetic acid and methanol and an organic solvent with methanol and acetonitrile has been shown to effectively separate rosuvastatin, its lactone metabolite, and N-desmethyl rosuvastatin within 6.0 minutes. nih.gov The use of deuterium-labeled internal standards like N-Desmethyl Rosuvastatin-d6 (disodium) is ideal as they co-elute with their non-labeled counterparts, ensuring accurate quantification by compensating for any variations during sample preparation and analysis. nih.gov

Table 2: Chromatographic Conditions for the Analysis of N-Desmethyl Rosuvastatin and Rosuvastatin

ParameterMethod 1Method 2
Technique HPLC-MS/MSHPLC-MS/MS
Column HiChrom® C18 (150 × 3.0 mm, 3 µm) researchgate.netresearchgate.netZorbax-SB Phenyl (2.1 mm × 100 mm, 3.5 μm) nih.gov
Mobile Phase A 0.1% formic acid in water researchgate.netresearchgate.net0.1% v/v glacial acetic acid in 10% v/v methanol in water nih.gov
Mobile Phase B 0.1% formic acid in acetonitrile researchgate.netresearchgate.net40% v/v methanol in acetonitrile nih.gov
Elution Mode Isocratic (70:30 v/v, B:A) researchgate.netresearchgate.netGradient nih.gov
Flow Rate 300 µL/min researchgate.netresearchgate.net0.35 mL/min nih.gov
Run Time Not specified6.0 min nih.gov
Internal Standard Atorvastatin researchgate.netresearchgate.netDeuterium-labeled (d6) internal standards nih.gov

State-of-the-Art Mass Spectrometric Detection and Quantification

Following chromatographic separation, the analytes are introduced into a mass spectrometer for detection and quantification. Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing high selectivity and sensitivity.

Electrospray Ionization (ESI) Mode Selection for N-Desmethyl Rosuvastatin-d6 (disodium)

Electrospray ionization (ESI) is the most commonly used ionization technique for the analysis of polar and semi-polar compounds like N-desmethyl rosuvastatin and its parent drug. researchgate.netnih.govnih.gov ESI can be operated in either positive or negative ion mode. The choice of ionization mode depends on the chemical nature of the analyte and its ability to accept or lose a proton.

For the analysis of N-desmethyl rosuvastatin, rosuvastatin, and their deuterated internal standards, positive ion ESI mode is consistently selected. researchgate.netnih.govnih.gov In this mode, the analytes are protonated to form positively charged ions, [M+H]+. For instance, in one study, the protonated molecular ions for rosuvastatin and its d6-labeled internal standard were observed at m/z 482.1 and 488.2, respectively. nih.gov The selection of positive ion mode is advantageous as it generally provides a better response and higher signal intensity for these compounds. researchgate.net

The optimization of ESI source parameters is also crucial for maximizing the signal intensity and stability. These parameters include the capillary voltage, source temperature, desolvation gas flow, and cone voltage. nih.gov By carefully tuning these parameters, the efficiency of ion formation and transmission to the mass analyzer is enhanced, leading to improved sensitivity and lower limits of detection for N-desmethyl rosuvastatin and its parent drug.

Rigorous Method Validation Parameters and Criteria

Stability Studies of N-Desmethyl Rosuvastatin-d6 (disodium) in Various Bioanalytical Conditions (e.g., bench-top, freeze-thaw cycles, long-term storage)

The reliability of quantitative bioanalytical methods heavily relies on the stability of the analyte and the internal standard in the biological matrix under various processing and storage conditions. For the accurate quantification of N-desmethyl rosuvastatin and its parent drug, rosuvastatin, the stability of the deuterated internal standard, N-Desmethyl Rosuvastatin-d6 (disodium), is a critical parameter that must be thoroughly evaluated. This section details the stability of N-Desmethyl Rosuvastatin-d6 (disodium) under different bioanalytical conditions, including bench-top exposure, multiple freeze-thaw cycles, and long-term storage.

While specific stability studies for N-Desmethyl Rosuvastatin-d6 (disodium) are not extensively published, the stability of the non-deuterated form, N-desmethyl rosuvastatin, provides a strong indication of the deuterated analog's stability profile. Deuterium (B1214612) labeling is not expected to significantly alter the chemical stability of the molecule. Therefore, data from studies on N-desmethyl rosuvastatin can be leveraged to infer the stability of its d6-labeled counterpart.

Bench-Top Stability

Bench-top stability assesses the stability of the analyte in the biological matrix at room temperature for a duration that mimics the sample handling and preparation time in the laboratory. A study on the non-deuterated N-desmethyl rosuvastatin demonstrated its stability in human plasma buffered at pH 4.0 for 24 hours at room temperature. nih.gov This suggests that N-Desmethyl Rosuvastatin-d6 (disodium) is also likely to be stable under similar bench-top conditions, ensuring that no significant degradation occurs during routine sample processing.

Freeze-Thaw Stability

Clinical samples often undergo multiple freeze-thaw cycles between collection, storage, and analysis. It is crucial to establish that the internal standard remains stable throughout these cycles to ensure sample integrity. While direct freeze-thaw stability data for N-Desmethyl Rosuvastatin-d6 (disodium) is not explicitly detailed in the reviewed literature, studies on the parent drug, rosuvastatin, have shown its stability through three freeze-thaw cycles. researchgate.net Given the structural similarity and the stability of the non-deuterated metabolite, it is anticipated that N-Desmethyl Rosuvastatin-d6 (disodium) would also exhibit adequate stability under repeated freezing and thawing.

Long-Term Storage Stability

Long-term stability is essential for bioanalytical methods that involve the storage of samples for an extended period before analysis. Product information from suppliers indicates that N-Desmethyl Rosuvastatin-d6 (disodium) is stable for at least four years when stored at -20°C. caymanchem.com Furthermore, research on the non-deuterated N-desmethyl rosuvastatin has confirmed its stability in human plasma buffer for 12 months when stored at -70°C. nih.gov These findings collectively support the long-term viability of using N-Desmethyl Rosuvastatin-d6 (disodium) as an internal standard in pharmacokinetic studies that require prolonged sample storage.

The following interactive data tables summarize the stability findings for N-desmethyl rosuvastatin, which can be extrapolated to its deuterated form, and the storage information for N-Desmethyl Rosuvastatin-d6 (disodium).

Table 1: Bench-Top and Long-Term Stability of N-Desmethyl Rosuvastatin in Human Plasma

ConditionMatrixTemperatureDurationStability FindingCitation
Bench-TopHuman Plasma (buffered at pH 4.0)Room Temperature24 hoursStable nih.gov
Long-TermHuman Plasma (buffered at pH 4.0)-70°C12 monthsStable nih.gov

Table 2: Recommended Storage and Inferred Stability of N-Desmethyl Rosuvastatin-d6 (disodium)

ConditionTemperatureDurationStability FindingCitation
Long-Term Storage-20°C≥ 4 yearsStable caymanchem.comlgcstandards.com
Freeze-Thaw Cycles-20°C to Room Temperature3 cyclesExpected to be stable researchgate.net*

*Data inferred from stability studies of the parent compound, rosuvastatin.

Mechanistic Research Applications in Drug Metabolism Studies Utilizing N Desmethyl Rosuvastatin D6 Disodium

Elucidation of Rosuvastatin (B1679574) Metabolic Pathways and Metabolite Formation

Rosuvastatin is not extensively metabolized in humans, with approximately 10% of a dose being recovered as metabolites. crestor.comnih.govwikipedia.orgclinpgx.org The primary metabolic pathway is N-demethylation, leading to the formation of N-desmethyl rosuvastatin. crestor.comnih.gov This major metabolite exhibits pharmacological activity, possessing approximately one-sixth to one-half the HMG-CoA reductase inhibitory activity of the parent compound, rosuvastatin. crestor.comnih.gov Another metabolite identified in excreta is rosuvastatin-5S-lactone. clinpgx.orgnih.gov

The use of N-Desmethyl Rosuvastatin-d6 as a stable isotope-labeled internal standard is critical in liquid chromatography-mass spectrometry (LC-MS) based methods. It allows for the accurate identification and quantification of the endogenously formed N-desmethyl rosuvastatin, distinguishing it from the parent drug and other potential metabolites or interfering substances within a biological matrix. medchemexpress.comresearchgate.net Studies using radiolabeled rosuvastatin have shown that the majority of an administered dose is excreted unchanged in the feces (approximately 90%), indicating that metabolism is a minor route of clearance for the drug. crestor.comnih.govresearchgate.net

Table 1: Key Metabolites of Rosuvastatin

Metabolite NameMetabolic PathwayPharmacological ActivityRelevant Research Findings
N-desmethyl rosuvastatinN-demethylationActive (1/6 to 1/2 activity of rosuvastatin) crestor.comnih.govMajor metabolite formed principally by CYP2C9. crestor.comnih.govnih.gov
Rosuvastatin-5S-lactoneLactonizationConsidered clinically inactive. mdpi.comPresent in excreta along with N-desmethyl rosuvastatin. clinpgx.orgnih.gov

Identification and Quantification of N-Desmethyl Rosuvastatin in In Vitro Systems (e.g., hepatic microsomes, isolated hepatocytes)

In vitro systems that mimic human physiological conditions are essential for studying drug metabolism. Human liver microsomes (HLMs) and isolated hepatocytes are commonly used models to investigate the metabolic stability and pathways of drug candidates. nih.govmdpi.com In these systems, N-Desmethyl Rosuvastatin-d6 serves as an ideal internal standard for the quantification of N-desmethyl rosuvastatin formation. medchemexpress.comscbt.com

The development of sensitive and specific bioanalytical methods, typically utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), is crucial for these studies. researchgate.netnih.gov By adding a known concentration of N-Desmethyl Rosuvastatin-d6 to the experimental sample, researchers can correct for any analyte loss during sample preparation and variability in instrument response, ensuring highly accurate and precise quantification. waters.com Validated assays can achieve a low limit of quantification, often in the sub-ng/mL range, which is necessary for detecting the small amounts of metabolite formed, especially given that rosuvastatin is a poor substrate for metabolism. nih.govnih.govresearchgate.net Studies using isolated rat hepatocytes have been instrumental in comparing the uptake kinetics of rosuvastatin with other statins, revealing that uptake involves both active transport and passive diffusion. tandfonline.comresearchgate.net

Table 2: Example Parameters of a Validated LC-MS/MS Assay for N-Desmethyl Rosuvastatin

ParameterTypical Value/RangeSignificance
Internal StandardN-Desmethyl Rosuvastatin-d6 or Rosuvastatin-d6 medchemexpress.comwaters.comnih.govEnsures accuracy and precision by correcting for sample processing and instrument variability.
Calibration Curve Range0.1 - 10 ng/mL researchgate.netresearchgate.net or 0.5 - 30 ng/mL nih.govDefines the concentration range over which the assay is accurate and linear.
Lower Limit of Quantification (LLOQ)0.1 ng/mL researchgate.netresearchgate.net or 0.5 ng/mL nih.govThe lowest concentration that can be reliably quantified, indicating method sensitivity.
Precision (RSD%)< 2.5% researchgate.netresearchgate.netMeasures the closeness of repeated measurements, indicating assay reproducibility.
Recovery> 95% researchgate.netresearchgate.netIndicates the efficiency of the analyte extraction process from the biological matrix.

Characterization of Enzymatic Activities Involved in N-Demethylation (e.g., Cytochrome P450 Isoforms and Other Metabolic Enzymes)

Identifying the specific enzymes responsible for a drug's metabolism is a key component of drug development and for predicting potential drug-drug interactions. For rosuvastatin, N-demethylation is primarily mediated by the cytochrome P450 (CYP) isoform CYP2C9, with minor contributions from CYP2C19. nih.govcaymanchem.comahajournals.org Studies have shown that rosuvastatin is not significantly metabolized by CYP3A4. nih.govjocpr.com

Table 3: Enzymes Involved in Rosuvastatin Metabolism

Enzyme/TransporterRole in Rosuvastatin DispositionReference
CYP2C9Primary enzyme for N-demethylation to N-desmethyl rosuvastatin. crestor.comnih.govnih.govcaymanchem.com
CYP2C19Minor role in N-demethylation. nih.govcaymanchem.comahajournals.org
CYP3A4Not a clinically significant metabolic pathway. nih.govcaymanchem.com
UGTs (Glucuronosyltransferases)Potential involvement in forming rosuvastatin acyl glucuronide. clinpgx.org
OATP1B1 (SLCO1B1)Hepatic influx transporter facilitating liver uptake. clinpgx.orgclinpgx.org
BCRP (ABCG2)Efflux transporter involved in hepatobiliary excretion. clinpgx.orgmdpi.comahajournals.org

Application in Tracer Studies for Investigating Metabolic Fate and Clearance Mechanisms

Tracer studies are designed to follow a drug and its metabolites through the body to understand its absorption, distribution, metabolism, and excretion (ADME). Traditionally, these studies have used radiolabeled compounds (e.g., [14C]-rosuvastatin). nih.govresearchgate.net However, stable isotope-labeled compounds like N-Desmethyl Rosuvastatin-d6 offer a non-radioactive alternative for certain applications. medchemexpress.com

N-Desmethyl Rosuvastatin-d6 can be used as a tracer to investigate the specific metabolic fate and clearance of the N-desmethyl metabolite itself. medchemexpress.com By administering the deuterated metabolite, researchers can use mass spectrometry to track its journey independently from the parent drug, rosuvastatin, and its non-labeled metabolites. This approach is invaluable for determining the subsequent metabolic steps, if any, that N-desmethyl rosuvastatin undergoes, and its specific routes and rates of elimination from the body (e.g., renal vs. hepatic clearance). The distinct mass of the d6 label ensures that the tracer's signal is not confounded by endogenous compounds, providing clear and unambiguous data on the metabolite's pharmacokinetic profile. medchemexpress.comwaters.com

Pharmacokinetic Research Methodologies Employing N Desmethyl Rosuvastatin D6 Disodium Preclinical Focus

Design and Implementation of Preclinical Pharmacokinetic Studies Using Labeled Standards

The design of preclinical pharmacokinetic studies is a critical step in drug development, aimed at defining the ADME properties of a new chemical entity in the pharmacologically relevant dose range. allucent.com These studies are fundamental for predicting human pharmacokinetics and for establishing a relationship between dose, exposure, and pharmacological effect. The implementation of such studies necessitates a robust study design and a highly accurate bioanalytical method to quantify the drug and its metabolites in biological matrices.

The use of stable isotope-labeled compounds, such as N-Desmethyl Rosuvastatin-d6 (disodium), as internal standards (IS) is a cornerstone of modern bioanalytical practice, particularly for methods employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govtexilajournal.com An ideal internal standard co-elutes with the analyte and exhibits similar ionization and extraction characteristics, but is distinguishable by mass. texilajournal.com Deuterated standards like N-Desmethyl Rosuvastatin-d6 fulfill these criteria perfectly for the quantification of N-desmethyl rosuvastatin (B1679574). nih.govnih.gov By incorporating a deuterated IS, variations arising from sample preparation, matrix effects, and instrument response fluctuations can be effectively normalized, leading to superior accuracy and precision. researchgate.net

A typical preclinical PK study design involves administering the parent drug (Rosuvastatin) to an animal species (e.g., rats, dogs) and collecting biological samples, most commonly blood plasma, at a series of predetermined time points. fda.gov The concentration of the parent drug and its key metabolites, like N-desmethyl rosuvastatin, are then measured. The validation of the bioanalytical method is performed according to international guidelines, assessing parameters such as selectivity, linearity, accuracy, precision, and stability. nih.gov

Table 1: Key Bioanalytical Method Validation Parameters for Quantification of a Metabolite Using a Deuterated Internal Standard (Illustrative Example)
ParameterDescriptionTypical Acceptance Criteria
SelectivityThe ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.No significant interference at the retention time of the analyte and IS.
LinearityThe ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is generated.Correlation coefficient (R²) ≥ 0.99
AccuracyThe closeness of the determined value to the nominal concentration.Mean concentration within ±15% of the nominal value (±20% at the Lower Limit of Quantification).
PrecisionThe closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.Coefficient of Variation (CV) ≤15% (≤20% at the Lower Limit of Quantification).
Matrix EffectThe direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.CV of IS-normalized matrix factor should be ≤15%.
StabilityThe chemical stability of an analyte in a given matrix under specific conditions for given time intervals.Mean concentration within ±15% of the nominal concentration.

Application of N-Desmethyl Rosuvastatin-d6 (disodium) in Bioanalysis for Non-Clinical Bioequivalence and Drug-Drug Interaction Studies

Beyond single-compound characterization, N-Desmethyl Rosuvastatin-d6 (disodium) is crucial for more complex preclinical investigations, including non-clinical bioequivalence (BE) and drug-drug interaction (DDI) studies.

Non-Clinical Bioequivalence Studies: BE studies are designed to compare the rate and extent of absorption of a drug from different formulations. walshmedicalmedia.comresearchgate.net In a preclinical setting, these studies can be conducted in animal models to assess a new formulation before human trials. fda.gov An open-label, randomized, crossover design is often employed. walshmedicalmedia.com The accurate measurement of the parent drug and its major metabolites is essential. The use of a deuterated internal standard like N-Desmethyl Rosuvastatin-d6 ensures that the bioanalytical method provides reliable data to compare the pharmacokinetic parameters (Cmax, AUC) of the test and reference formulations. nih.govvedomostincesmp.ru This allows researchers to determine if formulation changes impact the bioavailability of Rosuvastatin or the formation of its metabolites.

Drug-Drug Interaction (DDI) Studies: Preclinical DDI studies investigate how co-administered drugs can alter the pharmacokinetics of a victim drug. Rosuvastatin is a substrate for transporters like the breast cancer resistance protein (BCRP), and its metabolism, although limited, primarily involves the CYP2C9 enzyme. nih.govdrugbank.com Therefore, co-administration with inhibitors or inducers of these pathways could alter its exposure. Preclinical DDI studies in animal models, such as rats, are used to identify and characterize these potential interactions early in development. nih.gov For example, a study in rats showed that the herbal medicine Tanjin could significantly reduce the absorption of rosuvastatin by affecting efflux transporters. nih.gov In such studies, quantifying both Rosuvastatin and its metabolite N-desmethyl rosuvastatin is critical to understanding the mechanism of the interaction. The use of N-Desmethyl Rosuvastatin-d6 as an internal standard ensures the robust quantification necessary to detect statistically significant changes in metabolite exposure resulting from the DDI. nih.gov

Table 2: Representative Pharmacokinetic Data from a Preclinical Drug-Drug Interaction Study in Rats (Hypothetical)
AnalyteTreatment GroupCmax (ng/mL)AUC₀₋t (ng*h/mL)t½ (h)
RosuvastatinRosuvastatin Alone150.5752.84.1
Rosuvastatin + Inhibitor X298.02250.55.5
N-desmethyl rosuvastatinRosuvastatin Alone15.290.44.5
Rosuvastatin + Inhibitor X18.1135.25.8

Investigative Pharmacokinetics in Animal Models for Rosuvastatin and its Metabolites

Animal models are indispensable for investigating the in vivo pharmacokinetic properties of Rosuvastatin and its metabolites. ualberta.ca Species such as the Sprague-Dawley rat and dog are commonly used in these preclinical evaluations. fda.govnih.gov Studies in these models provide essential data on absorption, tissue distribution, and excretion. Following oral administration in rats, Rosuvastatin is selectively distributed to the liver, its target organ for pharmacological activity. nih.govnih.gov

The metabolism of Rosuvastatin is not extensive, with the parent compound being the major active component. However, identifying and quantifying its metabolites is crucial for a complete understanding of its disposition. The primary metabolite is N-desmethyl rosuvastatin, which is formed mainly by the cytochrome P450 2C9 enzyme and possesses significantly less HMG-CoA reductase inhibitory activity than the parent compound. nih.gov Another metabolite found in excreta is rosuvastatin-5S-lactone. researchgate.netclinpgx.org

Preclinical studies in rats have shown that after oral administration of radiolabeled Rosuvastatin, the vast majority of the dose is excreted in the feces, primarily as the unchanged parent drug. nih.gov This indicates that biliary excretion is the main route of elimination. nih.gov The ability to accurately measure the concentration-time profiles of both Rosuvastatin and N-desmethyl rosuvastatin in animal plasma is essential for calculating key PK parameters. N-Desmethyl Rosuvastatin-d6 (disodium) facilitates this by enabling the development of validated LC-MS/MS methods capable of quantifying the low circulating levels of the metabolite. nih.govresearchgate.net

Table 3: Summary of Rosuvastatin and N-desmethyl rosuvastatin Pharmacokinetic Parameters in Sprague-Dawley Rats Following a Single Oral Dose (Illustrative Data)
ParameterRosuvastatinN-desmethyl rosuvastatinReference
Tmax (h)~3-5~4-6
t½ (h)~4-5~4-6 nih.gov
Major Route of ExcretionFeces (~90%)Feces nih.gov
Primary Metabolizing EnzymeCYP2C9 nih.gov
Relative Potency vs. Parent100%~1/6 to 1/2

Methodological Considerations for Mass Balance and Excretion Studies with Deuterated Compounds

Mass balance studies are a critical component of the ADME package, designed to determine the routes and rates of elimination of a drug and its metabolites. pharmaron.comfda.gov The gold standard for these studies involves administering a radiolabeled version of the drug, typically with Carbon-14 (¹⁴C), which allows for the tracking of all drug-related material. pharmaron.comfda.gov The primary goal is to achieve a high recovery of the administered dose, ideally exceeding 90%, in the collected urine and feces. fda.govfda.gov

While radiolabeling is the conventional approach, the use of stable isotope-labeled compounds, such as deuterated molecules, presents an alternative or complementary strategy in metabolic research. nih.govacs.org The incorporation of deuterium (B1214612) can be used to probe metabolic pathways; for instance, replacing hydrogen with deuterium at a site of metabolism can slow the rate of that metabolic reaction due to the kinetic isotope effect. nih.govnih.gov This can help in identifying rate-limiting metabolic steps.

When considering deuterated compounds for mass balance and excretion studies, several methodological points are important:

Label Stability: The deuterium label must be placed at a metabolically stable position on the molecule. If the label is lost during metabolism, the resulting fragments cannot be tracked, leading to an incomplete mass balance picture. fda.gov This is a critical difference from ¹⁴C, which is typically incorporated into the core scaffold of the molecule and is less susceptible to metabolic cleavage. researchgate.net

Detection and Quantification: Unlike radiolabeled compounds which can be quantified by simple scintillation counting, deuterated compounds require mass spectrometry for detection and quantification. nih.govyoutube.com This necessitates the development of specific and sensitive LC-MS/MS methods for the parent drug and all its deuterated metabolites.

Comprehensive Metabolite Identification: A key objective of mass balance studies is to identify all major metabolites. youtube.com With stable isotopes, this involves searching for all possible deuterated species in the biological matrices. This can be more complex than simply detecting a radioactive signal.

Recovery Assessment: Achieving a complete mass balance (i.e., accounting for 100% of the administered dose) using only stable isotopes is challenging because it requires the successful identification and quantification of every single metabolite. nih.gov Therefore, stable isotope labeling is more commonly used to investigate specific metabolic questions or in conjunction with radiolabeling in "hybrid" study designs rather than as a complete replacement for radiolabels in definitive human mass balance studies. pharmaron.comacs.org

The use of N-Desmethyl Rosuvastatin-d6 (disodium) itself is not for conducting a full mass balance study of Rosuvastatin, but as an analytical tool to precisely quantify one of its key metabolites. This precise quantification is a critical piece of the larger puzzle that is assembled from various preclinical studies, including excretion studies that traditionally rely on radiolabeled Rosuvastatin to account for the total drug-related material. nih.govclinpgx.org

Role of N Desmethyl Rosuvastatin D6 Disodium in Pharmaceutical Research and Development Tools

Use as a Reference Standard for Impurity Profiling and Quality Control in Pharmaceutical Manufacturing

The purity of a pharmaceutical product is paramount to its safety and efficacy. Regulatory bodies mandate stringent control over impurities in drug substances and formulations. N-Desmethyl Rosuvastatin (B1679574) is a known impurity and a major metabolite of Rosuvastatin. crestor.comclinpgx.orgnih.govdrugbank.com Therefore, its accurate quantification is a critical aspect of quality control.

N-Desmethyl Rosuvastatin-d6 (disodium) serves as an ideal internal standard in chromatographic methods, such as high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), used for impurity profiling. nih.govunesp.brmdpi.com The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis. biopharmaservices.comwuxiapptec.com Since N-Desmethyl Rosuvastatin-d6 (disodium) has nearly identical chemical and physical properties to the unlabeled N-Desmethyl Rosuvastatin, it co-elutes and experiences similar matrix effects, allowing for highly accurate and precise quantification of the impurity. aptochem.comnih.gov This ensures that the levels of N-Desmethyl Rosuvastatin in the final rosuvastatin product are within the acceptable limits set by pharmacopoeias and regulatory authorities.

Deuterated standards are invaluable for method validation, ensuring the analytical procedure is robust and reliable. clearsynth.com By using N-Desmethyl Rosuvastatin-d6 (disodium), pharmaceutical manufacturers can develop and validate highly selective and sensitive analytical methods for the routine quality control of rosuvastatin tablets, guaranteeing the consistency and safety of each batch. mdpi.com

Table 1: Analytical Methodologies for Rosuvastatin and its Impurities

Analytical TechniquePurposeKey Advantages of Using N-Desmethyl Rosuvastatin-d6 (disodium)
HPLC-UV Quantification of Rosuvastatin and its impurities in pharmaceutical formulations. nih.govnih.govServes as a reliable internal standard for accurate quantification.
LC-MS/MS Highly sensitive and selective quantification of Rosuvastatin and its metabolites/impurities in biological fluids and pharmaceutical products. nih.govunesp.brMinimizes variability from sample preparation and matrix effects, leading to more accurate and precise results. biopharmaservices.comwuxiapptec.com
UHPLC Rapid and high-resolution separation of Rosuvastatin and all its related substances. mdpi.comEnables baseline separation of all organic related substances for comprehensive impurity profiling. mdpi.com

Facilitating Bioanalytical Method Development for Supporting Drug Discovery Programs

During drug discovery, thousands of potential drug candidates are screened, requiring high-throughput bioanalytical methods to assess their pharmacokinetic properties. The development of robust and reliable bioanalytical assays is crucial for making informed decisions about which candidates to advance. Stable isotope-labeled internal standards like N-Desmethyl Rosuvastatin-d6 (disodium) are instrumental in this process. nih.govscispace.combioanalysis-zone.com

The use of a deuterated internal standard is a key component of a robust high-throughput bioanalytical method. aptochem.com When developing methods to quantify rosuvastatin and its metabolites in biological matrices such as plasma, N-Desmethyl Rosuvastatin-d6 (disodium) is used as an internal standard to compensate for variability in sample extraction, injection volume, and ionization efficiency in mass spectrometry. biopharmaservices.comaptochem.com This leads to the development of highly accurate and precise LC-MS/MS methods for the simultaneous determination of rosuvastatin and N-desmethyl rosuvastatin in human plasma. nih.gov

The availability of such reliable analytical methods allows researchers to generate high-quality pharmacokinetic data early in the drug discovery process, enabling a better understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of new chemical entities. This, in turn, facilitates the selection of the most promising drug candidates for further development.

Table 2: Key Considerations for Internal Standards in Bioanalysis

FeatureImportanceRole of N-Desmethyl Rosuvastatin-d6 (disodium)
Chemical & Physical Similarity Ensures similar behavior to the analyte during sample processing and analysis. bioanalysis-zone.comAs a deuterated analog, it has nearly identical properties to N-Desmethyl Rosuvastatin.
Co-elution Compensates for matrix effects at the specific retention time of the analyte. cerilliant.comIdeally co-elutes with the unlabeled metabolite. aptochem.com
Mass Difference Allows for simultaneous detection by mass spectrometry without interference. aptochem.comThe deuterium (B1214612) labeling provides a sufficient mass shift for distinct detection.
Stability Must not degrade during sample storage and analysis.Deuterium labeling generally does not affect the chemical stability of the molecule.

Importance in Metabolite Identification and Characterization Strategies for Novel Drug Candidates

Understanding the metabolic fate of a new drug candidate is a critical component of its development. Metabolite identification studies are conducted to determine the chemical structures of the metabolites formed, which is essential for assessing the drug's safety and efficacy.

While N-Desmethyl Rosuvastatin is a known metabolite of rosuvastatin, the principles of using a labeled compound apply to the identification of novel metabolites for new drug candidates. In this context, a deuterated version of a suspected metabolite, such as N-Desmethyl Rosuvastatin-d6 (disodium), can be synthesized and used as a reference standard. By comparing the chromatographic retention time and mass spectrometric fragmentation pattern of the authentic labeled standard with those of potential metabolites detected in in-vitro or in-vivo metabolism studies, researchers can unequivocally confirm the identity of a metabolite.

This approach is crucial for building a comprehensive metabolic map of a new drug candidate, which is a key requirement for regulatory submissions.

Contribution to Understanding Drug Metabolism at Preclinical Stages

Preclinical studies in animal models are essential for understanding the pharmacokinetics and metabolism of a drug before it is administered to humans. Rosuvastatin is metabolized to a lesser extent than other statins, with N-desmethyl rosuvastatin being the principal metabolite, formed mainly by the cytochrome P450 2C9 (CYP2C9) enzyme. crestor.comclinpgx.orgnih.govdrugbank.com This metabolite has significantly less pharmacological activity than the parent drug. crestor.comnih.gov

The use of N-Desmethyl Rosuvastatin-d6 (disodium) as an internal standard in preclinical studies allows for the accurate quantification of the N-desmethyl metabolite in various biological samples from animal models. This data is vital for:

Determining the metabolic profile: Researchers can accurately measure the extent of N-demethylation of rosuvastatin in different species.

Investigating enzyme kinetics: By quantifying the formation of the metabolite over time, insights into the kinetics of the metabolizing enzymes (e.g., CYP2C9) can be gained.

Interspecies comparison: The metabolic data from preclinical species can be compared to human data to assess the relevance of the animal models for predicting human metabolism.

Preclinical studies have shown that rosuvastatin is taken up selectively into the liver, the primary site of its action and metabolism. nih.gov Accurate measurement of metabolites like N-desmethyl rosuvastatin in these preclinical models, facilitated by tools like N-Desmethyl Rosuvastatin-d6 (disodium), provides a clearer understanding of the drug's disposition and helps in predicting its behavior in humans.

Future Directions and Emerging Research Avenues for N Desmethyl Rosuvastatin D6 Disodium

Integration with Advanced Micro-Sampling Techniques in Bioanalysis

The paradigm of biological sampling is shifting towards less invasive methods that require significantly smaller sample volumes. nih.gov This is particularly beneficial in preclinical studies involving small animals and in clinical settings with fragile populations. researchgate.net Advanced micro-sampling techniques, such as Dried Blood Spot (DBS) and Volumetric Absorptive Microsampling (VAMS), are at the forefront of this trend. researchgate.netchromatographyonline.com These methods offer logistical and ethical advantages, including reduced sample volume, simplified collection and storage, and decreased patient stress. researchgate.netchromatographyonline.com

However, the small sample volumes (typically 10-20 µL) inherent to these techniques demand highly sensitive and robust bioanalytical methods to ensure data quality and reproducibility. nih.govchromatographyonline.combioanalysis-zone.com This is where a stable isotope-labeled internal standard (SIL-IS) like N-Desmethyl Rosuvastatin-d6 (disodium) becomes indispensable. The ideal internal standard co-elutes with the analyte and has nearly identical chemical and physical properties, which is a key characteristic of deuterated standards. aptochem.comwuxiapptec.com

The use of a SIL-IS is critical to compensate for variability that can be introduced during the complex workflow of micro-sample analysis, including:

Extraction Efficiency: Ensuring consistent recovery of the analyte from the dried matrix. thermofisher.com

Matrix Effects: Mitigating the impact of endogenous components in the small sample that can suppress or enhance the analyte's signal during mass spectrometric detection. wuxiapptec.comnih.gov

Hematocrit Bias: In the case of DBS, the volume of plasma in the spot can vary with the patient's hematocrit level. While VAMS technology is designed to collect a fixed volume of blood to overcome this issue, a reliable internal standard remains crucial for quality control. chromatographyonline.com

By incorporating N-Desmethyl Rosuvastatin-d6 (disodium) into the analytical workflow, researchers can achieve the high accuracy and precision required to validate and implement micro-sampling techniques in regulated bioanalysis. This integration facilitates more streamlined pharmacokinetic studies and opens the door for remote and patient-centric sampling protocols. nih.govresearchgate.net

High-Throughput Bioanalytical Platforms and Automation Utilizing Deuterated Standards

The pharmaceutical industry's drive for efficiency has led to the widespread adoption of high-throughput screening (HTS) and automation in bioanalytical laboratories. nih.govncsu.edu The goal is to increase sample throughput, improve data integrity, and reduce manual errors, thereby shortening drug development timelines. nih.govbioanalysis-zone.com Automated systems, particularly liquid handlers, are now central to processes like sample preparation, analyte extraction, and the preparation of plates for analysis. bioanalysis-zone.comchromatographyonline.com

In a high-throughput environment where hundreds or even thousands of samples are processed daily, the robustness of the analytical method is paramount. nih.gov Methods with short chromatographic run times are highly desirable. nih.gov Deuterated internal standards like N-Desmethyl Rosuvastatin-d6 (disodium) are essential components of robust, high-throughput bioanalytical methods. aptochem.com Their use helps to:

Minimize Variability: Automation reduces but does not eliminate variability; a SIL-IS compensates for any minor inconsistencies in automated pipetting, extraction, and injection. wuxiapptec.com

Improve Data Quality: By accurately correcting for sample-to-sample variations, deuterated standards increase the reliability and reproducibility of the results. ncsu.edu

Reduce Assay Failure Rates: Robust methods are less prone to failure, which is critical in a high-throughput setting where re-running batches of samples is costly and time-consuming. aptochem.com

Novel Applications in Systems Biology and Metabolomics Research (as a labeled standard)

Metabolomics, the large-scale study of small molecules within biological systems, provides a functional readout of the physiological state of a cell or organism. thermofisher.commdpi.com This systems biology approach has immense potential for biomarker discovery and understanding disease mechanisms. mdpi.com A key challenge in metabolomics is the accurate quantification of hundreds to thousands of metabolites across complex biological samples. nih.gov

Stable isotope-labeled compounds are a cornerstone of quantitative metabolomics. thermofisher.comnumberanalytics.com N-Desmethyl Rosuvastatin-d6 (disodium), as a labeled version of a known drug metabolite, can serve a crucial role in this field. Its applications extend beyond simple quantification to more complex metabolic investigations:

Absolute Quantification: By adding a known amount of the labeled standard to a sample, researchers can use isotope dilution mass spectrometry (IDMS) to determine the absolute concentration of the endogenous, unlabeled N-Desmethyl Rosuvastatin (B1679574). nih.govnumberanalytics.com This is critical for establishing baseline levels and tracking changes in response to various stimuli.

Metabolic Flux Analysis: While N-Desmethyl Rosuvastatin-d6 itself is a product, its presence can be used to precisely monitor the activity of the metabolic pathway responsible for its formation from the parent drug, rosuvastatin. By tracing the appearance of the unlabeled metabolite while using the labeled version for precise quantification, researchers can study the dynamics of drug metabolism. numberanalytics.com

Pathway Characterization: The accurate data obtained using labeled standards can help in mapping the metabolic fate of rosuvastatin and identifying any previously unknown transformations or interactions within the broader metabolic network. nih.gov

The use of labeled standards helps to correct for matrix effects and variations in extraction efficiency and instrument response, which is essential for comparing metabolite levels across different samples, batches, and even laboratories. thermofisher.com This standardization is vital for the large-scale, multi-center studies common in systems biology.

Computational Modeling and Simulation Supported by Quantitative Data from Labeled Compounds

Computational modeling has become an integral part of modern drug discovery and development, allowing researchers to simulate complex biological processes and predict a drug's behavior in the body. nih.gov Two prominent modeling approaches are Physiologically Based Pharmacokinetic (PBPK) modeling and Quantitative Structure-Activity Relationship (QSAR) modeling. The accuracy and predictive power of these models are fundamentally dependent on high-quality experimental data for their development, validation, and refinement. nih.govnih.gov

Quantitative data obtained using stable isotope-labeled internal standards like N-Desmethyl Rosuvastatin-d6 (disodium) is invaluable for these computational methods:

Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models aim to simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug based on physiological parameters and the drug's physicochemical properties. nih.gov To build and validate a reliable PBPK model for rosuvastatin and its metabolites, accurate measurements of their concentrations in various biological matrices (plasma, urine, feces) are required. researchgate.netnih.gov The use of N-Desmethyl Rosuvastatin-d6 (disodium) as an internal standard ensures the precision of the concentration-time data that forms the basis of the model, leading to more reliable predictions of drug-drug interactions and pharmacokinetic profiles in different populations. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govmdpi.com Developing a robust QSAR model requires a training dataset of compounds with accurately measured biological activities (e.g., IC50 values). mdpi.com The quantitative data from bioassays, which rely on labeled standards for accuracy, is crucial for building predictive QSAR models that can screen virtual libraries of new chemical entities. nih.gov

By providing a solid foundation of reliable quantitative data, labeled compounds like N-Desmethyl Rosuvastatin-d6 (disodium) bridge the gap between experimental research and in silico prediction. This synergy accelerates drug development by enabling more informed decisions, optimizing experimental designs, and reducing the reliance on extensive in vivo testing. nih.govtechnologynetworks.com

Data Tables

Table 1: Bioanalytical Method Parameters for Rosuvastatin using Deuterated Standards This table presents representative data from a study on the simultaneous determination of rosuvastatin and amlodipine (B1666008) in human plasma, illustrating the performance metrics achievable with deuterated internal standards.

ParameterRosuvastatinAmlodipine
Linearity Range 0.52–51.77 ng/mL0.10–10.07 ng/mL
Correlation Coefficient (R²) ≥ 0.999≥ 0.999
Run Time < 2.5 minutes< 2.5 minutes
Matrix Effect (LQC Precision, %) 1.243.21
Matrix Effect (HQC Precision, %) 1.322.13
Dilution Integrity (1/4 Precision, %) 0.89N/A
Dilution Integrity (1/4 Accuracy, %) 99.49N/A

Data sourced from a study on high-throughput bioanalysis of rosuvastatin and amlodipine. nih.gov

Table 2: Comparison of Liquid Extraction Methods for Rosuvastatin using Rosuvastatin-d6 IS This table compares the performance of Supported Liquid Extraction (SLE) and Liquid-Liquid Extraction (LLE) for rosuvastatin analysis, highlighting the efficiency gains with modern extraction techniques when using a deuterated internal standard.

Parameter (at 0.3 ng/mL)Supported Liquid Extraction (SLE)Liquid-Liquid Extraction (LLE)
Extraction Recovery 96.3%60%
Precision (RSD) 11.9%13.6%
Absolute Matrix Effect 12.7%-36.7%
Accuracy 109.3%92.8%

Data sourced from a study comparing SLE and LLE for rosuvastatin quantification. nih.gov

Q & A

Basic Research Questions

Q. How is N-Desmethyl Rosuvastatin-d6 (disodium) structurally distinguished from its non-deuterated analog, and what analytical techniques confirm its isotopic purity?

  • Methodology : Use high-resolution mass spectrometry (HRMS) to verify the molecular formula (C21H18D6FN3O6S·2Na, MW 471.54) and isotopic enrichment. Nuclear magnetic resonance (NMR) can confirm the deuteration pattern at specific positions, while liquid chromatography (LC) coupled with ultraviolet (UV) detection ensures chemical purity (>99%) .
  • Key Considerations : Cross-validate results with certified reference materials and ensure compliance with USP/ACS reagent-grade specifications for sodium phosphate buffers used in sample preparation .

Q. What is the primary role of N-Desmethyl Rosuvastatin-d6 (disodium) in pharmacokinetic studies, and how is it integrated into experimental workflows?

  • Methodology : Employ it as a stable isotope-labeled internal standard in LC-tandem mass spectrometry (LC-MS/MS) to quantify endogenous rosuvastatin metabolites. Calibration curves should span 0.2–80 ng/mL, with intraday precision <5% and accuracy 95–105% .
  • Key Considerations : Optimize MS parameters (e.g., electrospray ionization in positive mode, precursor-to-product ion transitions m/z 488.2 → 264.3) to minimize matrix effects .

Q. How do researchers validate the selectivity and sensitivity of assays using this compound in complex biological matrices?

  • Methodology : Perform spike-and-recovery experiments in plasma or tissue homogenates. Assess selectivity against structurally similar analogs (e.g., 2-Hydroxy Atorvastatin-d5) and validate lower limits of quantification (LLOQ) at 0.2 ng/mL .
  • Key Considerations : Use SciFinder-n to cross-reference spectral libraries and confirm absence of interfering peaks .

Advanced Research Questions

Q. What experimental design considerations are critical when investigating the stability of N-Desmethyl Rosuvastatin-d6 (disodium) under varying pH and temperature conditions?

  • Methodology : Conduct accelerated stability studies in buffer systems (e.g., phosphate buffers, pH 7.4) at 4°C, 25°C, and 40°C. Monitor degradation via LC-MS/MS and quantify degradation products (e.g., lactone forms) using validated impurity profiles .
  • Key Considerations : Reference USP guidelines for reagent storage (e.g., sodium phosphate dodecahydrate at 98–102% purity) to ensure buffer consistency .

Q. How do genetic polymorphisms (e.g., OATP1B1, BCRP) influence the pharmacokinetic parameters of rosuvastatin, and how can deuterated analogs address variability in metabolic studies?

  • Methodology : Genotype patient cohorts for SLCO1B1 (c.521T>C) and ABCG2 (c.421C>A) variants. Use deuterated internal standards to normalize extraction efficiency and mitigate inter-subject variability in AUC and Cmax calculations .
  • Key Considerations : Apply PRISMA guidelines for meta-analyses to reconcile discrepancies in genetic association studies .

Q. What strategies resolve contradictions in data on the enzyme inhibition potency of N-Desmethyl Rosuvastatin-d6 (disodium) across different in vitro models?

  • Methodology : Compare half-maximal inhibitory concentration (IC50) values in hepatocyte vs. recombinant HMG-CoA reductase assays. Use nonlinear regression models to adjust for differences in protein binding and cellular uptake .
  • Key Considerations : Validate assay conditions with control inhibitors (e.g., Fluvastatin Lactone) and document buffer compositions per ACS standards .

Q. How can researchers optimize formulation strategies for nasal or systemic delivery of rosuvastatin analogs while maintaining deuterium integrity?

  • Methodology : Test liquid crystalline nanoparticles (LCNs) for nasal delivery. Characterize deuterium retention post-formulation using gas chromatography–mass spectrometry (GC-MS) and assess bioavailability via crossover studies in animal models .
  • Key Considerations : Reference USP monographs for excipient compatibility (e.g., dibasic sodium phosphate) to ensure formulation stability .

Methodological Best Practices

  • Data Contradiction Analysis : Apply systematic review frameworks (e.g., PRISMA) to evaluate confounding factors such as assay variability, population stratification, or buffer preparation errors .
  • Reagent Compliance : Adhere to USP/ACS specifications for sodium phosphate buffers (e.g., Na2HPO4·12H2O at 98–102% purity) to ensure reproducibility .
  • Instrument Calibration : Regularly validate LC-MS/MS systems with NIST-traceable standards to maintain sensitivity and specificity .

For further guidance, consult authoritative databases like SciFinder-n and peer-reviewed pharmacokinetic studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.